molecular formula C17H15N3O2 B13892588 N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide

Cat. No.: B13892588
M. Wt: 293.32 g/mol
InChI Key: ZPSSULZIINGKNN-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a unique structure that includes a quinoxaline core, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further modified to introduce the benzyl and methyl groups. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoxaline core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20(11-12-7-3-2-4-8-12)17(22)15-16(21)19-14-10-6-5-9-13(14)18-15/h2-10H,11H2,1H3,(H,19,21)

InChI Key

ZPSSULZIINGKNN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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